

BMS-1166 hydrochloride solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BMS-1166 hydrochloride

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Application Notes and Protocols: BMS-1166 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By inducing the dimerization of PD-L1 and blocking its interaction with the programmed cell death protein 1 (PD-1), BMS-1166 effectively antagonizes the inhibitory signal, leading to the restoration of T-cell activation.[1] Furthermore, emerging evidence suggests a multi-faceted mechanism of action, including the inhibition of PD-L1 glycosylation and its transport from the endoplasmic reticulum, further impeding its function.[3] [4][5] These application notes provide detailed information on the solubility of **BMS-1166** hydrochloride in various solvents, protocols for its use in common experimental settings, and an overview of its mechanism of action.

Data Presentation: Solubility of BMS-1166 and its Hydrochloride Salt

The solubility of BMS-1166 and its hydrochloride salt is crucial for the design and execution of both in vitro and in vivo experiments. The following tables summarize the available quantitative data. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions,



as hygroscopic DMSO can negatively impact solubility.[1][2] For aqueous solutions for in vivo use, co-solvents are necessary.

Compound	Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
BMS-1166	DMSO	125	194.97	Ultrasonic assistance may be required.[1]
BMS-1166	DMSO	100	155.97	
BMS-1166	Ethanol	13		
BMS-1166	Water	Insoluble		

Compound	Solvent System	Concentration (mg/mL)	Molar Concentration (mM)	Notes
BMS-1166 Hydrochloride	10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.5	≥ 3.69	Clear solution.[6]
BMS-1166	10% DMSO + 90% Corn Oil	≥ 2.08	3.24	Clear solution.[7]
BMS-1166	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4	6.24	Sonication is recommended.

Experimental ProtocolsPreparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **BMS-1166 hydrochloride** for subsequent dilution in experimental assays.



Materials:

- BMS-1166 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes or vials

Protocol:

- Equilibrate the **BMS-1166 hydrochloride** powder to room temperature before opening the vial to prevent condensation.
- Aseptically weigh the desired amount of BMS-1166 hydrochloride powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 μL of DMSO to 1 mg of BMS-1166 hydrochloride).
 Note that different suppliers report varying maximum solubilities; starting with a slightly lower concentration may be prudent to ensure complete dissolution.[1][2]
- Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
- Store the stock solution at -20°C or -80°C for long-term storage.[6] Avoid repeated freezethaw cycles.

In Vitro Cell-Based Assay Protocol

Objective: To evaluate the effect of **BMS-1166 hydrochloride** on cancer cell lines in a proliferation assay.

Materials:

Cancer cell line of interest (e.g., SW480 colorectal cancer cells)[9]



- Complete cell culture medium
- 96-well cell culture plates
- BMS-1166 hydrochloride stock solution (e.g., 100 mM in DMSO)
- Cell proliferation reagent (e.g., MTT, WST-1)
- Plate reader

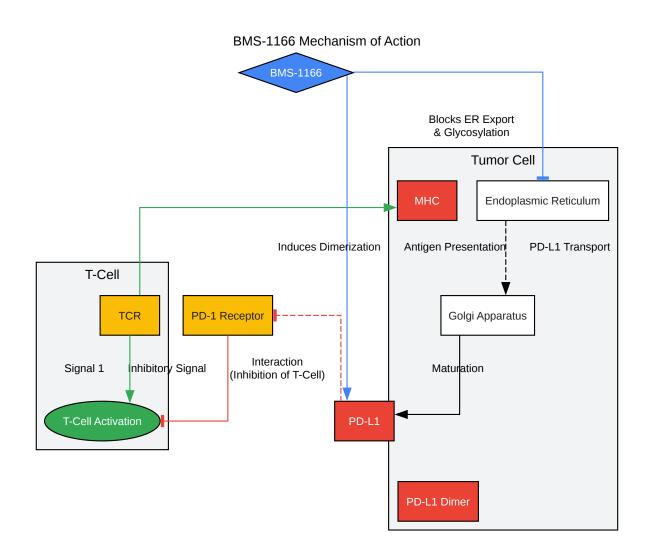
Protocol:

- Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of BMS-1166 hydrochloride from the stock solution in a complete
 cell culture medium. The final concentration of DMSO should be kept constant across all
 wells and should not exceed a level toxic to the cells (typically <0.5%).
- Remove the old medium from the wells and add the medium containing the different concentrations of BMS-1166 hydrochloride. Include a vehicle control (medium with DMSO only).
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams BMS-1166 Mechanism of Action



BMS-1166 primarily functions by disrupting the PD-1/PD-L1 immune checkpoint. It induces the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor on T-cells. Additionally, BMS-1166 has been shown to inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum to the Golgi apparatus, leading to its functional inactivation.[3][4][5] This dual mechanism effectively abrogates the immunosuppressive signal, thereby restoring T-cell function.



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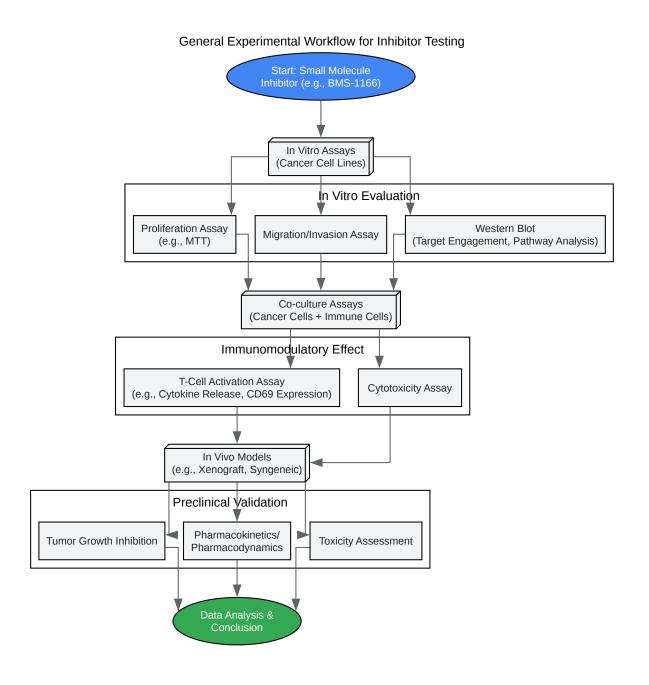
Caption: Mechanism of action of BMS-1166.



General Experimental Workflow for Inhibitor Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a small molecule inhibitor like BMS-1166. This process generally starts with in vitro assays to determine the direct effects on cancer cells and progresses to more complex co-culture systems to assess immunomodulatory effects, and finally to in vivo models for preclinical validation.





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Caption: A typical experimental workflow for inhibitor validation.



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